Dricold ethanol

Beschreibung

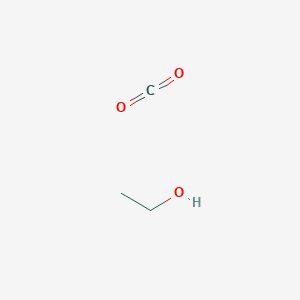

Conceptual Framework of "Dricold Ethanol" as an Ethanol-Carbon Dioxide System

The ethanol-carbon dioxide system refers to a mixture of two chemical compounds: ethanol (B145695) (C2H5OH) and carbon dioxide (CO2). This system is of particular interest in its supercritical state, where CO2, under specific temperature and pressure conditions, exhibits properties of both a liquid and a gas. Ethanol is often used as a cosolvent with supercritical CO2 to modify its solvent properties. acs.org The interactions within this binary mixture are complex, involving phase behavior, thermodynamic properties, and transport phenomena that are the subject of extensive academic study. rsc.orgrsc.org

The conceptual framework revolves around understanding how the addition of ethanol to carbon dioxide (or vice versa) affects the mixture's properties. Key areas of investigation include:

Phase Equilibria: Determining the conditions of temperature and pressure at which the mixture exists as a gas, liquid, or supercritical fluid, or separates into different phases. edi-info.irresearchgate.net

Thermodynamic Properties: Measuring and modeling properties such as density, viscosity, and diffusion coefficients of the mixture under various conditions. rsc.orgresearchgate.net

Molecular Interactions: Investigating the intermolecular forces, such as hydrogen bonding, between ethanol and CO2 molecules that govern the macroscopic behavior of the system. rsc.org

Historical Context and Evolution of Academic Research on Ethanol-CO2 Systems

Early research into the ethanol-CO2 system was driven by its relevance to industrial processes such as extraction and purification. The ability of supercritical CO2, often modified with ethanol, to act as a selective solvent has been a key focus. acs.org For instance, these mixtures have been employed to extract a variety of compounds, including phospholipids, seed oils, and bioactive compounds from natural products. acs.org

The evolution of research has been marked by advancements in experimental techniques and computational modeling. Initially, studies focused on measuring vapor-liquid equilibrium (VLE) data at different temperatures and pressures. researchgate.net Over time, more sophisticated methods have been developed to probe the system's properties in the critical region, where small changes in conditions can lead to large changes in fluid behavior. rsc.orgrsc.org Molecular simulations have also become an invaluable tool for understanding the microscopic interactions that underpin the macroscopic properties of the ethanol-CO2 mixture. rsc.org

In Brazil, the history of ethanol research is deeply connected to its use as a biofuel, with early discussions on its industrial applications dating back to 1903. mdpi.com The country's large-scale ethanol program spurred extensive research into all aspects of its production and use. mdpi.comoup.com

Academic Significance and Research Trajectories of Ethanol-CO2 Interactions in Modern Chemistry

The academic significance of the ethanol-CO2 system is multifaceted and continues to grow. Current research trajectories are exploring novel applications and seeking to deepen the fundamental understanding of these interactions.

Key Research Areas:

Green Chemistry and Sustainable Processes: CO2-expanded liquids, including ethanol-CO2 mixtures, are considered environmentally benign solvents for various chemical processes. acs.org Research is ongoing to develop new catalytic systems and reaction conditions to optimize their use.

Biofuel Production and Carbon Capture: The production of bioethanol through fermentation generates a pure stream of CO2. openagrar.de Researchers are investigating ways to capture and utilize this CO2, contributing to a circular carbon economy. ebsco.comieabioenergy.comku.edu This includes the potential for bioenergy with carbon capture and storage (BECCS) to achieve negative carbon emissions. mdpi.com

CO2 Conversion to Ethanol: A significant and innovative area of research is the direct conversion of CO2, a greenhouse gas, into ethanol. mpg.destanford.eduuchicago.edu This involves the development of advanced catalysts and electrochemical processes. mpg.desciencedaily.com Recent studies have shown promising results using catalysts made of copper and zinc oxide, which can improve the selectivity of the reaction towards ethanol. mpg.desciencedaily.com The goal is to create a closed-loop system where CO2 emissions can be recycled into a valuable fuel. stanford.edu

Food and Beverage Science: The interaction between ethanol and carbon dioxide is fundamental to the sensory perception of carbonated alcoholic beverages like beer and sparkling wine. researchgate.net Research in this area investigates how CO2 affects the perception of aroma, flavor, and mouthfeel. researchgate.net

Advanced Materials: The ethanol-CO2 system is also being explored in the context of polymer processing and the formation of polymeric microparticles. acs.org

Interactive Data Table: Research on Vapor-Liquid Equilibria of the Ethanol-CO2 System

| Temperature (K) | Pressure Range (MPa) | Focus of Study | Reference |

| 293.15 - 353.15 | up to 11.08 | Vapor-liquid equilibria (VLE) data measurement and modeling. | researchgate.net |

| 313.4 - 344.7 | up to 12 | Comparison of SAFT and CPA Equations of State for VLE representation. | edi-info.ir |

| 343.2 and 363.2 | 1 - 14 | New VLE measurements and critical point determination. | |

| 291.1 - 313.14 | 1 - 30 | Evaluation of CPA Equation of State for phase behavior description. | edi-info.ir |

Interactive Data Table: Research on CO2 Conversion to Ethanol

| Catalyst System | Key Finding | Research Institution |

| Copper and Zinc Oxide Nanocubes | Increased ethanol production and minimized by-products using pulsed electrochemical CO2 reduction. | Fritz Haber Institute mpg.desciencedaily.com |

| Atomically Dispersed Copper on Carbon Powder | High energy efficiency and selectivity for converting CO2 and water to ethanol. | Argonne National Laboratory, University of Chicago, Northern Illinois University uchicago.edu |

| Porous CuO | Achieved high ethanol Faradaic efficiency and a high ethanol-to-ethylene ratio at industrial-level current densities. | pnas.org |

| Custom-designed Catalyst | Converted carbon dioxide into ethanol with very few byproducts. | Stanford University stanford.edu |

Eigenschaften

CAS-Nummer |

478920-42-2 |

|---|---|

Molekularformel |

C3H6O3 |

Molekulargewicht |

90.08 g/mol |

InChI |

InChI=1S/C2H6O.CO2/c1-2-3;2-1-3/h3H,2H2,1H3; |

InChI-Schlüssel |

OSQPUMRCKZAIOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCO.C(=O)=O |

Herkunft des Produkts |

United States |

Fundamental Chemical Interactions and Phase Equilibria of the Ethanol Carbon Dioxide System

Thermodynamic Principles Governing Ethanol-CO₂ Mixtures

The phase behavior of the ethanol-CO₂ system is complex and has been the subject of numerous experimental and modeling studies. It is classified as a Type I system, meaning the critical line connecting the critical points of the two pure components is continuous. edi-info.ir However, the mixture exhibits significant non-ideal behavior due to the strong disparity in polarity and intermolecular forces between the two components. rsc.org

Vapor-liquid equilibrium (VLE) data are fundamental for the design of separation processes like distillation and extraction. researchgate.net Numerous studies have reported VLE data for the ethanol-CO₂ system across a wide range of temperatures and pressures. scispace.comcapes.gov.bracs.orgresearchgate.net These studies typically employ static-analytical or acoustic methods to determine the composition of the liquid and vapor phases at equilibrium. scispace.comresearchgate.net

The data consistently show that the solubility of CO₂ in ethanol (B145695) increases with pressure at a constant temperature. uni-paderborn.de The phase behavior is often modeled using equations of state (EoS), such as the Peng-Robinson or Soave-Redlich-Kwong EoS, often combined with mixing rules like the van der Waals or Huron-Vidal rules to account for the non-ideal interactions. edi-info.irresearchgate.netuni-paderborn.de The Cubic Plus Association (CPA) EoS has also been shown to describe the volumetric and VLE behavior of the system satisfactorily, particularly at lower CO₂ concentrations. edi-info.ir

Below is a table summarizing experimental VLE data for the CO₂ (1) + Ethanol (2) system at 313.15 K.

| Pressure (MPa) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 2.0 | 0.118 | 0.885 |

| 3.0 | 0.192 | 0.915 |

| 4.0 | 0.285 | 0.928 |

| 5.0 | 0.410 | 0.935 |

| 6.0 | 0.595 | 0.936 |

| 6.28 | 0.693 | 0.935 |

Data sourced from multiple experimental studies and compiled for illustrative purposes.

While the ethanol-CO₂ system is typically characterized by vapor-liquid equilibrium, under certain conditions, liquid-liquid or solid-liquid phase separation can occur, particularly when other components like water are present. researchgate.netresearchgate.net For the binary system, the focus remains primarily on the fluid phases. The solid-liquid equilibrium (SLE) would involve the freezing point of the mixture. Solid carbon dioxide (dry ice) sublimes at atmospheric pressure, and its phase behavior in the presence of ethanol under pressure is relevant for specific applications, though less studied than VLE.

The behavior of ethanol-CO₂ mixtures in the supercritical region is of particular importance for applications like supercritical fluid extraction (SFE). researchgate.net Carbon dioxide's critical point is at 304.1 K and 7.38 MPa. Above this point, it exists as a supercritical fluid, exhibiting properties of both a liquid and a gas. mdpi.com The addition of ethanol as a co-solvent significantly modifies the properties of supercritical CO₂, increasing its polarity and solvating power for polar substances. mit.edu

Molecular dynamics simulations and experimental studies have revealed the existence of distinct regions within the supercritical state, such as the Widom line, which marks a crossover between liquid-like and gas-like behavior. rsc.orgnih.gov For the ethanol-CO₂ mixture, studies have identified multiple Widom deltas corresponding to pure CO₂, pure ethanol, and the mixture itself, indicating complex structural and dynamic transitions in the supercritical domain. nih.gov The diffusion coefficient of ethanol in supercritical CO₂ is an order of magnitude higher than in typical liquids, which facilitates mass transfer in extraction processes. mdpi.com This diffusion coefficient decreases as the density of the supercritical CO₂ increases. mdpi.com

The critical line of the mixture shows a pronounced pressure maximum at around 15.5 MPa, despite the relatively small difference in the critical pressures of the pure components. rsc.org

Critical Properties of the Ethanol-CO₂ System

| Temperature (K) | Pressure (MPa) | Mole Fraction CO₂ (x₁) |

|---|---|---|

| 313.15 | 8.78 | 0.775 |

| 323.15 | 10.45 | 0.810 |

| 333.15 | 11.85 | 0.835 |

Data compiled from experimental studies for illustrative purposes.

Liquid-Liquid and Solid-Liquid Phase Behavior of Ethanol-CO2 Mixtures

Molecular Interactions and Solvation Phenomena in Ethanol-CO₂ Media

The macroscopic thermodynamic properties of ethanol-CO₂ mixtures are a direct consequence of the interactions occurring at the molecular level.

Computational and spectroscopic studies have confirmed that the isolated ethanol-CO₂ dimer preferentially forms an electron donor-acceptor (EDA) complex rather than a hydrogen-bonded one. mit.eduacs.org Molecular dynamics simulations show that in the supercritical state, CO₂ molecules have a high probability of being located near the oxygen atom of ethanol, consistent with this EDA interaction. acs.org These interactions lead to a slight bending of the normally linear CO₂ molecule. acs.org

In liquid and supercritical mixtures, hydrogen bonding between ethanol molecules remains a dominant feature, leading to the formation of ethanol clusters or aggregates. rsc.orgnih.govaip.org This self-association of ethanol is a key factor contributing to the non-ideal mixing behavior of the system. nih.gov

Molecular dynamics simulations have quantified the different types of interactions present. aip.org The findings indicate that the number of ethanol-ethanol hydrogen bonds is significantly greater than the number of hydrogen bonds formed between ethanol and CO₂. aip.orgresearchgate.net Furthermore, the lifetime of ethanol-ethanol hydrogen bonds is substantially longer than that of ethanol-CO₂ hydrogen bonds, indicating a much stronger and more stable association between ethanol molecules. aip.org

Computational Modeling of Solvation Shells in Ethanol-CO2 Environments

Computational modeling provides significant insights into the structure and dynamics of solvation shells in ethanol-carbon dioxide (CO2) mixtures. These models are crucial for understanding the microscopic interactions that govern the macroscopic properties of the system.

Molecular dynamics (MD) simulations have been employed to investigate the local composition and structure in supercritical ethanol-CO2 mixtures. uoa.gr These simulations reveal the formation of distinct solvation shells around both ethanol and CO2 molecules. One key finding is the phenomenon of local composition enhancement, where the local mole fraction of ethanol around other ethanol molecules is higher than the bulk concentration. uoa.gr This indicates a tendency for ethanol molecules to aggregate or form clusters within the CO2 solvent, primarily due to strong hydrogen bonding interactions between ethanol molecules. uoa.gr

The structure of the solvation shells is influenced by the intermolecular forces at play. The interaction between ethanol and CO2 is weaker than the ethanol-ethanol hydrogen bonds. uoa.gr This results in a faster redistribution of CO2 molecules in the solvation shell of ethanol compared to the redistribution of ethanol molecules themselves. uoa.gr Studies have also examined the solvation of other solutes, like caffeine, in supercritical CO2-ethanol mixtures. These studies show that the addition of ethanol as a cosolvent enhances the local mole fraction of ethanol around the polar solute, facilitating its dissolution. acs.org This enhancement is attributed to the formation of hydrogen bonds between the solute and the ethanol molecules. acs.org This effect, however, becomes less pronounced at higher pressures due to the increased packing density of CO2 molecules in the first solvation shell. acs.org

Quantum chemical calculations, often used to derive parameters for classical force fields used in MD simulations, provide a detailed picture of the intramolecular geometry and charge distribution of the molecules. acs.org These calculations are essential for accurately modeling the electrostatic and van der Waals interactions that define the solvation environment. The combination of quantum mechanics and molecular mechanics (QM/MM) offers a powerful approach to study these systems, where the solute and its immediate solvent shell are treated with high-level quantum methods, and the rest of the solvent is modeled using classical mechanics.

The following table summarizes key findings from computational studies on solvation in ethanol-CO2 environments:

| Studied Property | Observation | Implication |

| Local Composition | Enhancement of ethanol concentration around ethanol molecules. uoa.gr | Ethanol molecules tend to aggregate due to hydrogen bonding. |

| Solvation Shell Dynamics | Faster redistribution of CO2 molecules compared to ethanol molecules around an ethanol solute. uoa.gr | Weaker ethanol-CO2 interactions compared to ethanol-ethanol interactions. |

| Cosolvent Effect | Increased local mole fraction of ethanol around a polar solute (e.g., caffeine). acs.org | Enhanced solubility of polar compounds in supercritical CO2 with ethanol as a cosolvent. |

| Pressure Effect | Decreased local composition enhancement of ethanol at higher pressures. acs.org | Denser packing of CO2 molecules in the solvation shell at higher pressures. |

Theoretical Modeling and Simulation of Ethanol-CO2 Systems

Theoretical modeling and simulation are indispensable tools for understanding the complex behavior of ethanol-CO2 systems across various conditions. These methods provide a molecular-level interpretation of experimental observations and can predict system properties where experimental data is scarce.

Molecular Dynamics Simulations of Ethanol-CO2 Interactions and Phase Transitions

Molecular dynamics (MD) simulations are a cornerstone of theoretical studies on ethanol-CO2 systems, offering insights into both interactions and phase transitions. nih.gov By numerically solving the classical equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing details about the system's structure, dynamics, and thermodynamics. nih.gov

MD simulations have been used to study the diffusion of ethanol in supercritical CO2, showing how the presence of ethanol affects the mixture's transport properties. rsc.org These simulations can also elucidate the microscopic structure, such as the formation of ethanol clusters. rsc.org Furthermore, MD simulations have been instrumental in investigating phase transitions, such as the transition from a subcritical to a supercritical state. researchgate.net For instance, simulations have been conducted to observe the collapse of the gas-liquid interface as the system moves into the supercritical region. researchgate.net

The accuracy of MD simulations heavily relies on the force fields used to describe the interactions between molecules. These force fields are often developed by fitting to experimental data or from high-level quantum chemical calculations. The TRAPPE potential is one such force field that has been employed for both ethanol and CO2 in simulations. chemrxiv.org

Quantum Chemical Studies (e.g., DFT, Ab Initio) of Ethanol-CO2 Adducts and Complexes

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a highly accurate description of the electronic structure and interactions between molecules. acs.org These methods are crucial for understanding the nature of the adducts and complexes formed between ethanol and CO2. mdpi.com

DFT calculations have been used to investigate the interactions between CO2 and alcohols, revealing that CO2 can form weakly bound van der Waals complexes. mdpi.com These studies show that the interaction of CO2 with the hydroxy group of an alcohol leads to a distortion of the linear geometry of the CO2 molecule. mdpi.com The extent of this distortion can be correlated with the strength of the interaction. High-level methods like DLPNO-CCSD(T) have been used to calculate accurate association energies for these complexes. mdpi.com

Quantum chemical calculations are also vital for understanding the catalytic conversion of ethanol and the reduction of CO2. researchgate.netdiva-portal.orgresearchgate.net For example, DFT has been used to study the mechanisms of CO2 reduction, providing insights into the formation of intermediates and the energy barriers of reaction pathways. researchgate.net These calculations can also be used to develop and parameterize force fields for use in larger-scale molecular dynamics simulations. diva-portal.org

The following table presents a summary of findings from quantum chemical studies on ethanol-CO2 interactions:

| Studied Aspect | Method | Finding |

| Ethanol-CO2 Complex | DLPNO-CCSD(T) | Calculation of accurate association energies for the van der Waals complex. mdpi.com |

| CO2 Interaction | DFT | The hydroxy group of ethanol interacts with the carbon atom of CO2, causing a bending of the CO2 molecule. mdpi.com |

| Catalytic Conversion | DFT | Investigation of reaction mechanisms for the conversion of ethanol and reduction of CO2. researchgate.netresearchgate.net |

Statistical Mechanics Approaches to Predicting Ethanol-CO2 System Properties

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as determined by quantum mechanics or classical force fields, to the macroscopic thermodynamic properties of the system. ucsd.edu For the ethanol-CO2 system, statistical mechanics approaches are used to predict properties like phase equilibria, density, and enthalpy.

One of the key applications of statistical mechanics in this context is the development and application of equations of state (EoS). By applying statistical mechanical principles, it is possible to derive an EoS that can describe the pressure-volume-temperature (PVT) behavior of the ethanol-CO2 mixture over a wide range of conditions. These models often include terms that account for intermolecular forces, molecular size, and, in more advanced models, association effects like hydrogen bonding.

Thermodynamic integration is a statistical mechanics technique used in conjunction with molecular simulations to calculate free energy differences. chemrxiv.org This is particularly useful for determining solvation free energies and understanding the thermodynamics of mixing.

Equation of State Development for Ethanol-CO2 Mixtures

The development of accurate equations of state (EoS) is crucial for the design and optimization of processes involving ethanol-CO2 mixtures, such as supercritical fluid extraction. scispace.com Several EoS models have been applied to and developed for this system, with varying degrees of complexity and accuracy.

Cubic EoS, such as the Soave-Redlich-Kwong (SRK) and Peng-Robinson (PR) equations, are widely used due to their relative simplicity and reasonable accuracy. researchgate.netresearchgate.netresearchgate.net These models are often combined with mixing rules, like the classical van der Waals mixing rules, to describe the behavior of mixtures. The accuracy of these models can be improved by introducing binary interaction parameters (kij) that are fitted to experimental data. researchgate.net

More advanced EoS models, such as the Cubic-Plus-Association (CPA) EoS, have also been applied to the ethanol-CO2 system. edi-info.ir The CPA EoS explicitly accounts for hydrogen bonding interactions, which are significant in ethanol-containing systems, leading to a more accurate description of phase behavior and density, especially at high pressures. edi-info.ir Other models, like the GERG-2008 and REFPROP models available in software like Aspen Plus, have also been shown to provide accurate predictions for the properties of pure CO2 and its mixtures with ethanol. acs.org However, the accuracy of these models can vary depending on the specific pressure and temperature range. acs.org

The following table provides an overview of some EoS models used for ethanol-CO2 mixtures:

| Equation of State (EoS) | Key Features | Application to Ethanol-CO2 System |

| Soave-Redlich-Kwong (SRK) | Cubic EoS, relatively simple. researchgate.netresearchgate.net | Used to model vapor-liquid equilibria with reasonable accuracy, often with fitted binary interaction parameters. researchgate.netresearchgate.net |

| Peng-Robinson (PR) | Cubic EoS, widely used in industry. researchgate.netresearchgate.net | Applied to predict phase behavior and density, often showing good agreement with experimental data. researchgate.netresearchgate.net |

| Cubic-Plus-Association (CPA) | Accounts for hydrogen bonding. edi-info.ir | Provides a more accurate description of phase behavior and volumetric properties, especially for associating systems. edi-info.ir |

| GERG-2008 / REFPROP | Highly accurate reference EoS. acs.org | Used for precise calculation of thermodynamic properties, though their predictive accuracy for mixtures can vary. acs.org |

Advanced Spectroscopic and Analytical Characterization of the Ethanol Carbon Dioxide System

Vibrational Spectroscopy for Ethanol-CO2 Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the intermolecular forces and associations between ethanol (B145695) and carbon dioxide molecules. These methods detect changes in the vibrational modes of the constituent molecules, offering direct insight into the nature of their interactions.

Fourier Transform Infrared (FTIR) Spectroscopy of Ethanol-CO2 Solutions

FTIR spectroscopy is highly sensitive to the local chemical environment of molecules. In the ethanol-CO2 system, it is particularly effective for identifying the formation of weak complexes and understanding the nature of the solute-solvent interactions. A common approach involves using deuterated ethanol (CH3CH2OD) to avoid spectral interference from the strong absorption of CO2 combination bands in the O-H stretching region (3000–4000 cm⁻¹). The νOD stretching vibration of deuterated ethanol, observed around 2700 cm⁻¹, acts as a sensitive probe.

Research has shown that as the pressure of CO2 increases in the mixture, the νOD band center exhibits a strong redshift, its intensity is enhanced, and the band shape is distorted. rsc.org These spectral changes are indicative of an attractive interaction between ethanol and CO2. rsc.org This interaction is not typically a classic hydrogen bond but is better described as a Lewis acid-base or electron donor-acceptor (EDA) interaction. researchgate.netresearchgate.net In this complex, the oxygen atom of the ethanol hydroxyl group acts as the electron donor (Lewis base), and the carbon atom of CO2 functions as the electron acceptor (Lewis acid). rsc.orgresearchgate.net

Studies in supercritical CO2 have revealed that differences between observed and theoretically predicted spectral shifts suggest the presence of local density enhancements of CO2 molecules around the ethanol solute. researchgate.netresearchgate.net This clustering effect is attributed to strongly attractive interactions, which are dominated by dispersion forces. researchgate.netresearchgate.net In-situ FTIR spectroscopy has also been instrumental in studying reactions where ethanol and CO2 are involved, for instance, in the electro-oxidation of ethanol where CO2 is a product, or in catalytic processes where CO2 is converted to ethanol. ucl.ac.ukacs.orgacs.org These in-situ studies allow for the identification of reaction intermediates and products in real-time. acs.orgacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation | Interpretation | Reference |

|---|---|---|---|---|

| νOD of deuterated ethanol monomer | ~2700 | Strong redshift and intensity enhancement with increasing CO2 pressure. | Attractive Lewis acid-base interaction between ethanol (O-donor) and CO2 (C-acceptor). | rsc.org |

| ν(OH) of ethanol | 3200-3550 | Shifted upon interaction with CO2, but often obscured by CO2 absorption bands. | Indicates hydrogen bonding or other intermolecular interactions. | researchgate.net |

| ν3(CO2) asymmetric stretch | ~2337-2338 | Frequency decreases by 2-4 cm⁻¹ at higher coverages. | Formation of dimeric (CO2)2 species interacting with ethanol. | nih.gov |

| ν2(CO2) bending | ~650-662 | Appearance of two distinct bands. | Lifting of degeneracy upon complex formation with ethanol. | nih.gov |

Raman Spectroscopy for Probing Molecular Associations in Ethanol-CO2 Systems

Raman spectroscopy complements FTIR by providing valuable information on the vibrational modes of both ethanol and CO2, particularly in dense or supercritical phases. A key advantage is its low sensitivity to water, making it suitable for aqueous ethanol solutions. The technique is used to analyze the degree of mixing on both macro and micro scales. rsc.org The macro-scale composition is often determined from the intensity ratio of characteristic Raman signals, such as the ethanol C-H band (~2950 cm⁻¹) and the CO2 Fermi dyad (two peaks around 1286 cm⁻¹ and 1388 cm⁻¹). mdpi.com

Micro-scale interactions are probed by examining the shape and position of the ethanol O-H stretching band (3000-3650 cm⁻¹), which is highly sensitive to the hydrogen-bonding network between ethanol molecules. rsc.org The formation of transient electron donor-acceptor (EDA) complexes between CO2 and ethanol has been identified through the appearance of a new polarized band in the ν2 bending mode region of CO2. osti.govuwo.ca This indicates a degeneracy removal of the bending mode due to the complexation, confirming the Lewis acid-base interaction model. osti.govuwo.ca Studies on supercritical CO2-ethanol mixtures have shown that at different temperatures and pressures, various species coexist, including ethanol monomers and aggregates, alongside the weakly interacting ethanol-CO2 complexes. researchgate.netcolumbia.edu

| Molecule | Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Ethanol | ~880 | Symmetric C-C-O stretch | nih.gov |

| Ethanol | ~1050 | C-O stretching | mdpi.com |

| Ethanol | ~1455 | -CH3 asymmetric deformation | nih.gov |

| Ethanol | ~2930 | C-H stretching | csic.es |

| Ethanol | 3000-3650 | O-H stretching (sensitive to H-bonding) | rsc.org |

| Carbon Dioxide | ~1286 | Fermi dyad (lower frequency component) | mdpi.com |

| Carbon Dioxide | ~1388 | Fermi dyad (upper frequency component) | mdpi.com |

| Ethanol-CO2 Complex | ~653 | ν2 (O-C-O) bending mode of complexed CO2 | uwo.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethanol-CO2 Solutions

NMR spectroscopy is a premier technique for obtaining atomic-level information on molecular structure, dynamics, and interactions in the liquid and solid states. It can quantitatively analyze components in a mixture and probe the dynamic processes such as diffusion.

One-Dimensional and Two-Dimensional NMR Techniques for Structure and Dynamics

In the study of ethanol-CO2 systems, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D ¹H and ¹³C NMR spectra are fundamental for identifying and quantifying the components in a mixture. acs.orgnih.gov For instance, in the electrochemical reduction of CO2 to ethanol, ¹³C NMR can provide definitive evidence of the product by identifying the characteristic chemical shifts for the ¹³CH₃ and ¹³CH₂ groups of ethanol. rsc.org

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer enhanced resolution, which is crucial for analyzing complex mixtures by spreading signals across two frequency dimensions. nih.govrsc.org This helps to overcome the signal overlap often present in crowded 1D spectra. acs.org

Furthermore, NMR spectroscopy is a powerful tool for studying molecular dynamics. By measuring the mean squared displacement of molecules, techniques like ¹³C NMR can be used to determine the diffusion coefficients of both ethanol and CO2 in solution. acs.org These studies have shown that ethanol is the primary molecule, besides water, that influences the diffusion coefficient of CO2 in beverages like champagne. acs.org Such data are vital for modeling transport phenomena in these systems.

| Molecule | System | Temperature (K) | Diffusion Coefficient (× 10⁻⁹ m²/s) | Reference |

|---|---|---|---|---|

| CO2 | Brut Champagne | 277 | 0.795 ± 0.014 | |

| CO2 | Brut Champagne | 293 | 1.287 ± 0.004 | |

| Ethanol | Supercritical CO2 (10.5 MPa) | 306.15 | 4.55 ± 0.16 | |

| Ethanol | Supercritical CO2 (10.5 MPa) | 331.15 | 6.41 ± 0.19 |

Solid-State NMR for Cryogenic Ethanol-CO2 Systems

The application of solid-state NMR (ssNMR) to simple cryogenic ethanol-CO2 systems is an emerging area. While direct experimental studies on frozen ethanol-CO2 mixtures are limited, insights can be drawn from ssNMR studies of related systems, such as guest molecules in clathrate hydrates or porous materials, and the analysis of frozen solutions. acs.orgmdpi.com Cryogenic ssNMR has the potential to provide detailed, site-specific information about molecular structure and dynamics in the frozen state, where unstable intermediates or specific molecular arrangements can be trapped and studied. nih.gov

Studies on CO2 clathrate hydrates using ¹³C ssNMR have successfully characterized the cage occupancies and the kinetics of CO2 exchange. ucl.ac.uk For example, in mixed CO2-CH4 hydrates, ¹³C NMR has been used to determine the equilibrium composition. ucl.ac.uk Similarly, ssNMR is a key tool for investigating host-guest interactions in metal-organic frameworks (MOFs), providing data on the location, binding strength, and mobility of adsorbed CO2 molecules.

Mass Spectrometry Techniques for Ethanol-CO2 System Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of components in a mixture by measuring their mass-to-charge ratio (m/z). researchgate.net In the context of the ethanol-CO2 system, MS is primarily used for the quantitative analysis of gas streams, such as in fermentation off-gas monitoring or in studies of catalytic reactions.

A key aspect of MS analysis is the unique "fragmentation pattern" or "cracking pattern" that each molecule produces upon ionization. researchgate.net For quantitative analysis, specific mass peaks are monitored that are ideally unique to each component to minimize spectral overlap. researchgate.net For a mixture containing ethanol and CO2, a challenge arises because both can produce signals at m/z 44 (the molecular ion for CO2 and a fragment for acetaldehyde, a potential ethanol oxidation product) and ethanol's molecular ion is at m/z 46. Careful selection of target ions and calibration are crucial. For ethanol, the fragment at m/z 31 (CH₂OH⁺) is often a strong and characteristic peak used for quantification.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS used to measure the relative abundance of isotopes. In studies involving ethanol and CO2, IRMS can determine the ¹³C/¹²C ratio. This is achieved by combusting the ethanol sample to CO2, which is then analyzed by the mass spectrometer to measure the intensities of m/z 44, 45, and 46, corresponding to the different isotopologues of CO2. This technique is fundamental in determining the origin of ethanol, for example, in detecting the adulteration of wine.

| Molecule | m/z | Fragment Ion | Significance | Reference |

|---|---|---|---|---|

| Ethanol | 46 | [C₂H₅OH]⁺ | Molecular Ion | researchgate.net |

| Ethanol | 45 | [C₂H₅O]⁺ | Loss of H | |

| Ethanol | 31 | [CH₂OH]⁺ | Base Peak, often used for quantification | researchgate.net |

| Ethanol | 29 | [C₂H₅]⁺ | Loss of OH | |

| Carbon Dioxide | 44 | [CO₂]⁺ | Molecular Ion, used for quantification | |

| Carbon Dioxide | 28 | [CO]⁺ | Fragment (loss of O) |

Electrospray Ionization Mass Spectrometry (ESI-MS) of Ethanol-CO2 Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique adept at analyzing non-covalent interactions by transferring ions from solution to the gas phase with minimal fragmentation. acdlabs.combiocompare.com In the context of the ethanol-CO2 system, ESI-MS can detect and characterize adducts formed between ethanol molecules and carbon dioxide.

Research has shown that monohydric alcohols, including ethanol, can form adduct ions with CO2 in negative ion ESI-MS. researchgate.netresearchgate.netnih.gov These adducts are often observed as [M-H+CO2]- ions, where M represents the ethanol molecule. The formation of these non-covalent complexes is influenced by instrumental parameters and the chemical environment. researchgate.net Theoretical studies complement these findings, predicting that interactions between ethanol and CO2 are weakly non-covalent. acs.org The stability of these adducts can be explored through tandem mass spectrometry (MS/MS) experiments, where collision-induced dissociation (CID) can be used to fragment the adducts and confirm their composition. researchgate.netnih.gov For instance, a stable proton-bridged dimer of ethanol [2M+H]+ has been reported, and similar non-covalent interactions can extend to include CO2 molecules. researchgate.netmdpi.com

Table 1: Representative ESI-MS Adducts in Alcohol-CO2 Systems

| Analyte | Adduct Ion Observed | m/z (mass-to-charge ratio) | Ionization Mode | Reference |

|---|---|---|---|---|

| Ethanol (M) | [M-H]- | 45.0 | Negative | researchgate.net |

| Ethanol (M) | [M-H+CO2]- | 89.0 | Negative | researchgate.netresearchgate.net |

| Ethanol (M) | [2M-H]- | 91.0 | Negative | researchgate.net |

Note: The m/z values are calculated based on the most common isotopes (¹²C, ¹H, ¹⁶O). Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. mit.edu In the ethanol-CO2 system, GC is used to separate the volatile components based on their differential partitioning between a stationary phase and a mobile carrier gas. cabidigitallibrary.org The separated components then enter the mass spectrometer, which ionizes them and sorts the resulting ions by their mass-to-charge ratio, providing a unique mass spectrum for identification.

This technique is highly effective for determining the concentration of ethanol in various matrices. nih.govoup.comresearchgate.net For the analysis of a simple ethanol-CO2 mixture, a heated inlet would vaporize the sample, and a suitable GC column (e.g., a Porapak or a PLOT column) would separate CO2 and ethanol. glsciences.complos.org CO2, being more volatile, typically has a very short retention time, while ethanol elutes later. cabidigitallibrary.orgglsciences.com The mass spectrometer can then easily distinguish between the two based on their mass spectra; ethanol's molecular ion is at m/z 46, with characteristic fragments at m/z 45 and 31, while CO2 appears at m/z 44. mit.edu

Table 2: Typical GC-MS Parameters and Findings for Ethanol and CO2

| Compound | Typical Retention Time (min) | Column Type | Characteristic m/z ions | Reference |

|---|---|---|---|---|

| Carbon Dioxide | < 1.5 | Porapak Q, PoraPlot U | 44 | glsciences.complos.org |

Note: Retention times are highly dependent on specific analytical conditions such as column length, temperature program, and carrier gas flow rate.

Advanced X-ray and Neutron Scattering Studies of Ethanol-CO2 Structures

Scattering techniques provide unparalleled insight into the nanoscale and atomic-scale organization of materials. For ethanol-CO2 mixtures, X-ray and neutron scattering can reveal details about molecular clustering, density fluctuations, and the specific arrangement of atoms in hydrogen-bonded networks.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures in Ethanol-CO2

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate structural features on the nanoscale, typically in the range of 1 to 100 nanometers. nih.govrsc.orgberstructuralbioportal.org It measures the elastic scattering of X-rays at very small angles from a sample, which provides information about the size, shape, and distribution of nanoscale heterogeneities or particles. mdpi.com

In ethanol-CO2 systems, particularly under supercritical conditions, SAXS is used to study density fluctuations and the formation of molecular clusters. acs.orgosti.gov Studies on ethanol-water mixtures have shown that SAXS can quantify concentration fluctuations and correlation lengths, revealing the extent of molecular aggregation. acs.orgosti.gov Similar principles apply to ethanol-CO2 mixtures, where the technique can probe the transition from a gas-like to a liquid-like state in supercritical fluids by analyzing changes in electron density fluctuations. rsc.org Research on related systems, such as the atomization of ethanol-water mixtures, has successfully used SAXS to identify ethanol-rich nanodroplets, demonstrating the technique's ability to characterize nanoscale phase separation. researchgate.net

Table 3: SAXS Analysis of Nanoscale Structures

| System | Structural Information Obtained | Typical Size Range (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Ethanol-Water Mixtures | Concentration Fluctuations, Correlation Length | N/A | Heterogeneity is less pronounced than in other alcohol-water systems. | osti.gov |

| Ultrasonically Atomized Ethanol | Nanodroplet Size | ~1 | Coexistence of nanodroplets and microdroplets. | researchgate.net |

| Ionic Liquid-CO2 Systems | Aggregate Size | 2-8 | Aggregate size changes with pressure and composition. | mdpi.comacs.org |

Neutron Scattering for Probing Hydrogen Atom Distributions in Ethanol-CO2 Mixtures

Neutron scattering, or neutron diffraction, is a powerful technique for determining the atomic and magnetic structure of a material. arxiv.org Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. A key advantage is its high sensitivity to lighter elements, especially hydrogen, and its ability to distinguish between isotopes like hydrogen (¹H) and deuterium (B1214612) (²H). whiterose.ac.ukstfc.ac.uk

In ethanol-CO2 mixtures, neutron diffraction with isotopic substitution (NDIS) is uniquely suited to probe the details of the hydrogen-bonded network. whiterose.ac.ukresearchgate.net By selectively replacing hydrogen atoms with deuterium on the ethanol's hydroxyl or alkyl groups, researchers can isolate specific atom-atom correlations. researchgate.net This allows for the direct determination of intermolecular distances, such as the O-H···O distance in hydrogen bonds between ethanol molecules or potentially between ethanol and CO2. researchgate.netnih.gov Studies on ethanol-water mixtures have extensively used this method to characterize the 3D percolating network formed by hydrogen bonds, revealing how ethanol molecules integrate into and modify the water structure. acs.orgnih.gov These findings provide a strong basis for understanding the similar, albeit weaker, hydrogen-bonding interactions expected between the hydroxyl group of ethanol and the oxygen atoms of CO2.

Table 4: Neutron Diffraction Findings on Hydrogen Bonding in Alcohol Systems

| System Studied | Measurement/Technique | Key Structural Parameter | Finding | Reference |

|---|---|---|---|---|

| Pure Liquid Ethanol | NDIS | O-H···O distance | ~1.93 Å, indicating dominant hydrogen-bonded chains. | researchgate.net |

| Ethanol-Water Mixtures | NDIS, EPSR | Water Clustering | Water clustering is enhanced compared to random mixing. | whiterose.ac.uk |

| Ethanol-Water Mixtures | Neutron & X-ray Diffraction | H-bonded rings | Dominance of 5-membered hydrogen-bonded rings. | acs.org |

Calorimetric and Thermal Analysis of Ethanol-CO2 Phase Transitions and Interactions

Calorimetric techniques measure heat flow associated with material transitions as a function of temperature. They are essential for mapping the phase behavior of mixtures like ethanol and CO2.

Differential Scanning Calorimetry (DSC) of Ethanol-CO2 Mixtures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature or time. tainstruments.com It is used to detect and quantify physical transitions like melting (fusion), crystallization, and glass transitions, as well as chemical reactions. tainstruments.com

Table 5: Phase Transition Data for Ethanol and Carbon Dioxide

| Substance/System | Transition | Temperature (°C) | Pressure (atm) | Reference |

|---|---|---|---|---|

| Carbon Dioxide | Sublimation Point | -78.5 | 1 | libretexts.org |

| Carbon Dioxide | Triple Point | -56.6 | 5.11 | libretexts.org |

| Carbon Dioxide | Critical Point | 31.0 | 73.8 | libretexts.org |

| Ethanol | Melting Point | -114.1 | 1 | N/A |

| Ethanol | Boiling Point | 78.4 | 1 | N/A |

Isothermal Titration Calorimetry (ITC) for Interaction Enthalpies

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes that occur during molecular interactions in solution. wikipedia.org By quantifying this heat release or absorption, ITC provides a comprehensive thermodynamic profile of the interaction in a single experiment. The technique is based on titrating a solution of one component (the "ligand") into a solution of the second component (the "macromolecule") held at a constant temperature and pressure. wikipedia.org As the two components interact, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument consists of a reference cell and a sample cell, both enclosed in an adiabatic jacket. wikipedia.org The reference cell typically contains the buffer in which the sample is dissolved, while the sample cell holds one of the interacting molecules. wikipedia.org Highly sensitive thermal detectors measure the temperature difference between the cells, and a feedback system applies power to the heaters to maintain a zero temperature difference. wikipedia.org This power input is precisely measured and is directly related to the heat of interaction.

The raw output of an ITC experiment is a thermogram, which displays the heat flow (in µcal/sec) as a function of time. cureffi.org Each peak in the thermogram corresponds to a single injection of the titrant. Integrating these peaks yields the heat change per injection. mpg.de Plotting these heat changes against the molar ratio of the reactants creates a binding isotherm. By fitting this isotherm to a suitable binding model, key thermodynamic parameters can be determined, including the binding affinity (or association constant, Kₐ), the stoichiometry of the reaction (n), and, crucially, the enthalpy of binding (ΔH). mpg.deresearchgate.net The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated from these values.

While ITC is a standard method for characterizing binding events, particularly in biochemistry, its direct application to the ethanol-carbon dioxide system is not prominently featured in the available literature. researchgate.netnih.gov However, the interaction enthalpies for this system have been investigated through other means, such as direct calorimetric measurements and molecular dynamics simulations. researchgate.netnih.gov These studies provide valuable insight into the thermodynamic behavior of the mixture under various conditions.

Research into the thermodynamics of ethanol and carbon dioxide mixtures reveals complex behavior. For instance, the excess molar enthalpies (Hₘᴱ) for the {xCO₂ + (1-x)C₂H₅OH} system have been measured across a range of temperatures and pressures near the critical locus. researchgate.net These measurements show large positive and negative Hₘᴱ values, which change rapidly with small variations in temperature, pressure, and composition. researchgate.net

Molecular dynamics simulations have also been used to calculate the enthalpy of mixing for ethanol and carbon dioxide. nih.gov At atmospheric pressure and temperatures below the critical point of CO₂, the calculated enthalpy of mixing is exothermic, on the order of -4 J/mol, indicating a favorable interaction where carbon dioxide dissolves well in ethanol. nih.gov Under different conditions, such as pressures exceeding 60 bar and temperatures around 400 K, the enthalpy of mixing becomes even more negative, reaching approximately -8 J/mol. nih.gov

The effect of ethanol as a co-solvent in supercritical carbon dioxide has been studied by examining thermodynamic properties along an isobar of 10 MPa. rsc.orgulb.ac.be Molecular dynamics simulations along this path show inflection points for enthalpy as the mixture crosses the Widom line, which marks a transition from liquid-like to gas-like behavior. rsc.orgrsc.org These findings highlight the significant changes in interaction enthalpies that occur with shifts in temperature and pressure in the supercritical region.

Below are tables summarizing reported enthalpy data for the ethanol-carbon dioxide system, derived from non-ITC methods.

Table 1: Enthalpy of Mixing for Ethanol-Carbon Dioxide System from Molecular Dynamics

| Temperature (K) | Pressure | Enthalpy of Mixing (ΔH_mix) (J/mol) |

| 275 | Atmospheric | ~ -4.0 |

| 400 | > 60 bar | ~ -8.0 |

| Data sourced from molecular dynamics calculations. nih.gov |

Table 2: Excess Molar Enthalpies (Hₘᴱ) for the CO₂ + C₂H₅OH System

| Temperature (K) | Pressure Range (MPa) | Observation |

| 308.15 - 473.15 | 5.00 - 14.91 | Large positive and negative values observed |

| Data from direct calorimetric measurements. researchgate.net Note: Specific Hₘᴱ values are highly dependent on the exact temperature, pressure, and mole fraction. |

Synthesis and Reaction Engineering in Ethanol Carbon Dioxide Media

Ethanol-CO2 Mixtures as Green Reaction Solvents and Co-solvents

The pursuit of environmentally benign chemical processes has propelled research into alternative solvent systems. Mixtures of ethanol (B145695) and carbon dioxide (CO2) have emerged as a promising "green" alternative to traditional organic solvents. epa.govrsc.org These mixtures, often referred to as CO2-expanded liquids (CXLs), offer tunable physicochemical properties that can be advantageous for various chemical reactions. csic.esresearchgate.net

Homogeneous and Heterogeneous Catalysis in Ethanol-CO2 Environments

The unique properties of ethanol-CO2 mixtures make them suitable for both homogeneous and heterogeneous catalysis. mdpi.comrsc.org In homogeneous catalysis, the entire reaction occurs in a single phase. The solubility of reactants and catalysts can be finely tuned by adjusting the pressure and temperature of the ethanol-CO2 mixture. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, also benefits from these solvent systems. springernature.com For instance, the use of CO2-expanded ethanol can enhance mass transfer and influence the reaction kinetics at the catalyst surface. Research has explored the use of various heterogeneous catalysts, including metal oxides and supported metal nanoparticles, for reactions such as CO2 hydrogenation to valuable chemicals like ethanol. acs.orgstanford.edubnl.gov

A key area of investigation is the direct synthesis of ethanol from CO2 hydrogenation. researchgate.net Studies have shown that catalysts containing elements like copper, zinc oxide, and cesium can effectively catalyze this transformation in ethanol-CO2 media. bnl.gov The interplay between the different components of the catalyst is crucial for achieving high selectivity towards ethanol. bnl.gov

Applications in Organic Synthesis and Biocatalysis Utilizing Ethanol-CO2 Media

Ethanol-CO2 mixtures have found applications in various organic syntheses. diva-portal.org They can serve as both a solvent and a reactant, participating directly in the formation of new chemical bonds. The ability to tune the solvent properties allows for optimization of reaction conditions to favor desired products and minimize side reactions. csic.es

In the realm of biocatalysis, ethanol-CO2 systems offer a sustainable environment for enzymatic reactions. researchgate.net Lipases, for example, have shown enhanced activity and enantioselectivity in CO2-expanded bio-based liquids like 2-methyltetrahydrofuran (B130290) (MeTHF). researchgate.net This is particularly beneficial for the kinetic resolution of bulky substrates that are otherwise unreactive in conventional organic solvents. researchgate.net The use of CO2 as a co-solvent can modulate the polarity and hydrophobicity of the reaction medium, thereby influencing enzyme performance. researchgate.net Furthermore, multienzymatic systems have been developed to convert CO2 and ethanol into valuable products like lactic acid, demonstrating a 100% atom economy. acs.org

Chemical Transformations Utilizing Ethanol-CO2 as a Reactant or Precursor

Beyond their role as solvents, ethanol and CO2 can actively participate as reactants in various chemical transformations, leading to the synthesis of a range of valuable compounds.

Carbon Dioxide Fixation and Conversion in Ethanol-Based Systems

The chemical fixation of CO2 is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a renewable C1 feedstock. beilstein-journals.org Ethanol-based systems provide a promising platform for this purpose. researchgate.net Various strategies are being explored, including thermocatalytic, plasma-activated, and electrochemical methods, to convert CO2 and ethane (B1197151) into C3 oxygenates like propanal and 1-propanol. acs.orgnih.gov

In biological systems, microorganisms can be engineered to fix CO2 and produce ethanol. nih.govmdpi.com For instance, the functional expression of Calvin cycle enzymes like RuBisCO in yeast has been shown to improve ethanol yield by utilizing CO2 as an electron acceptor. nih.gov Gas fermentation processes using acetogenic bacteria can also convert CO2 and carbon monoxide into ethanol and other chemicals. mdpi.comresearchgate.net

Electrochemical reduction of CO2 to ethanol is another area of intense research. researchgate.net Copper-based catalysts have shown promise in this conversion, with studies focusing on optimizing electrode materials and reaction conditions to enhance ethanol selectivity and production rates. springernature.comresearchgate.netosti.gov

Synthesis of Carbonates and Carbamates in Ethanol-CO2 Media

The reaction of CO2 with alcohols, including ethanol, can lead to the formation of organic carbonates, which are valuable intermediates and green solvents. frontiersin.orgmdpi.comfrontiersin.org The direct synthesis of diethyl carbonate (DEC) from ethanol and CO2 is a thermodynamically challenging reaction that often requires the use of catalysts and dehydrating agents to shift the equilibrium towards the product side. frontiersin.orgresearchgate.net Cerium oxide (CeO2)-based catalysts have demonstrated effectiveness in this synthesis. frontiersin.orgmdpi.comfrontiersin.org

The synthesis of carbamates can also be achieved in ethanol-CO2 media. For example, the reaction of amines with CO2 in the presence of ethanol can yield the corresponding carbamates. frontiersin.org Similar to carbonate synthesis, catalysts are often employed to facilitate these transformations. frontiersin.org

Cryogenic Reaction Methodologies Involving Ethanol-CO2 Systems (e.g., "Dricold" Aspect)

The term "Dricold ethanol" specifically refers to the use of a mixture of dry ice (solid CO2) and ethanol to create a cold bath. nih.gov This simple and effective method is widely used in laboratories to achieve and maintain low temperatures, typically around -78°C, the sublimation point of dry ice.

These cryogenic conditions are crucial for many chemical reactions where low temperatures are required to control reaction rates, improve selectivity, or stabilize reactive intermediates. The principle behind a "Dricold" bath is the direct heat exchange between the reaction vessel and the subliming dry ice suspended in a liquid medium like ethanol, which ensures efficient and uniform cooling.

While the term "Dricold" itself doesn't denote a specific chemical reaction, the cryogenic temperatures it provides are enabling for a wide range of synthetic methodologies. Cryogenic extraction is one such application, where ultra-cold ethanol is used to efficiently extract cannabinoids and terpenes from plant materials while preserving their quality. buffaloextracts.com Other cryogenic methods for CO2 capture include processes based on compression, expansion, and separation at low temperatures. mdpi.comcurtin.edu.au

Data Tables

Table 1: Examples of Catalytic Systems for CO2 Conversion in Ethanol-Related Media

| Catalyst System | Reactants | Products | Reaction Type | Reference |

| Rh-Fe-Li/TiO2 | CO2, H2 | Higher alcohols (including ethanol) | Heterogeneous Catalysis | acs.org |

| Ru/In2O3 | CO2, H2 | Ethanol | Heterogeneous Catalysis | stanford.edu |

| Cesium, Copper, Zinc Oxide | CO2, H2 | Ethanol | Heterogeneous Catalysis | bnl.gov |

| Gold Nanoclusters on Titania | CO2, H2 | Ethanol | Heterogeneous Catalysis | researchgate.net |

| Cu-Zn Electrode | CO2 | Ethanol | Electrochemical Synthesis | researchgate.net |

Low-Temperature Synthesis Facilitated by Ethanol-Solid CO2 Systems

Low-temperature synthesis, often conducted in ethanol-solid CO2 systems, is critical for reactions where the desired products are thermally unstable or when side reactions become dominant at higher temperatures. The primary role of the ethanol-dry ice bath is to remove the heat generated by exothermic reactions, thereby maintaining precise temperature control. units.it This control is fundamental in processes like certain organometallic reactions, where intermediates are highly reactive and prone to decomposition. For example, in the formation of some Diels-Alder substrates, solutions are cooled to -78°C in a dry ice/acetone or ethanol bath before the addition of reagents like n-butyllithium to manage the reaction's exothermicity and ensure the stability of the intermediates formed. nih.gov

The synthesis of various organic compounds benefits from these cryogenic conditions. Research has demonstrated that bath mixtures of ethanol and other solvents like ethylene (B1197577) glycol with dry ice can produce a range of sustainable, constant temperatures. researchgate.net This allows chemists to select a specific temperature profile to optimize a particular reaction. For instance, low-temperature conditions are known to favor the thermodynamics of ethanol formation from CO2 hydrogenation, although reaction rates can be sluggish. researchgate.net

Control of Reaction Selectivity and Yield at Cryogenic Temperatures

One of the most significant advantages of employing ethanol-CO2 cryogenic systems is the ability to exert kinetic control over a reaction, which directly influences product selectivity and yield. At very low temperatures, the activation energy barrier for different potential reaction pathways becomes more discriminating. The reaction will preferentially proceed via the pathway with the lowest activation energy, often leading to a single, desired product over others.

This principle is widely exploited to enhance stereoselectivity (selectivity for a specific stereoisomer) or regioselectivity (selectivity for reaction at a specific position on a molecule). For instance, the selectivity of CO2 reduction to ethanol is a significant area of research, where controlling reaction conditions is paramount. nih.govlabmanager.com While high temperatures may be needed to overcome kinetic sluggishness, low temperatures are thermodynamically favorable for ethanol formation. researchgate.net

Research into glycosylation reactions, for example, has utilized cryogenic flow reactors cooled with dry ice/acetone baths to optimize yields. acs.org Although initial experiments faced challenges with reactor clogging, the principle of using low temperatures to control the stability and reactivity of glycosidic intermediates remains a key strategy. acs.org Similarly, in the electrochemical reduction of CO2, catalyst performance and product selectivity are highly dependent on reaction conditions, with low temperatures often being a critical parameter to suppress competing reactions like the hydrogen evolution reaction. chemrxiv.org

Table 1: Effect of Cryogenic Temperatures on Reaction Outcomes

| Reaction Type | Temperature (°C) | Solvent System | Key Finding | Reference |

| Diels-Alder Substrate Formation | -78 | THF / Dry Ice-Acetone | Controlled reaction and stabilized intermediates. | nih.gov |

| Glycosylation | -63 | Flow Reactor / Dry Ice-Acetone | Temperature optimization was crucial for product yield. | acs.org |

| Methanol (B129727) Synthesis | -30 (443 K) | 2-Butanol / Syngas (CO/CO2/H2) | High yield (47.0%) and selectivity (98.9%) achieved at low temperature. | thaiscience.inforesearchgate.net |

| CO2 Hydrogenation to Ethanol | 180 | CoMoCx catalyst | Ethanol selectivity reached 97.4% under optimized conditions. | researchgate.net |

Process Intensification Strategies Employing Ethanol-CO2 Systems

Process intensification refers to the development of smaller, safer, and more energy-efficient chemical technologies. ub.edumdpi.com Employing ethanol-CO2 systems, particularly in their supercritical fluid state (scCO2) or as a cryogenic medium, aligns with this philosophy by enabling novel reactor designs and offering superior control over reaction parameters. coreseparations.comresearchgate.net

Microfluidic Reactors Utilizing Ethanol-CO2 Mixtures

Microfluidic reactors, or microreactors, utilize channels with dimensions typically in the tens to hundreds of micrometers range to process fluids in a continuous flow. mdpi.com This technology offers significant advantages, including exceptionally high surface-area-to-volume ratios, which lead to rapid heat and mass transfer. elveflow.commdpi.com These characteristics are ideal for managing highly exothermic or fast reactions that are difficult to control in conventional batch reactors.

When combined with cryogenic ethanol-CO2 systems, microreactors allow for precise temperature control of the reaction environment. This is particularly beneficial for low-temperature synthesis where even minor temperature fluctuations can drastically affect yield and selectivity. escholarship.org For example, microfluidic devices have been developed for time-resolved studies of sub-second reactions using cryogenic electron microscopy (cryo-EM), where integrated mixing and spraying of reagents at low temperatures are essential. rsc.org The ability to achieve large and controllable concentration gradients within the microchannels facilitates rapid mixing and initiation of reactions between multiple liquid streams. rsc.org

Studies have shown that microreactors can increase the selectivity of certain reactions by orders of magnitude compared to batch reactors by precisely manipulating local reactant availability and temperature. rsc.org While many applications focus on supercritical CO2, the principles of enhanced control are directly applicable to low-temperature systems using ethanol-CO2 slurries.

Table 2: Comparison of Reactor Technologies for Controlled Synthesis

| Feature | Conventional Batch Reactor | Microfluidic Reactor | Key Advantage of Microfluidics | Reference |

| Heat Transfer | Slow, limited by surface area | Rapid, high surface-to-volume ratio | Superior temperature control, safer handling of exothermic reactions. | elveflow.com |

| Mixing | Often slow and inefficient | Rapid, due to short diffusion distances | Improved reaction homogeneity and rate. | mdpi.comrsc.org |

| Scalability | Complex, requires re-engineering | Simpler, by parallelizing reactors ("numbering-up") | More direct path from lab discovery to production. | mdpi.com |

| Reagent Consumption | High | Low | Ideal for expensive materials and early-stage research. | acs.org |

| Selectivity Control | Limited by bulk conditions | High, precise control of local conditions | Potential for significantly higher yields of desired products. | rsc.org |

Continuous Flow Synthesis in Ethanol-CO2 Solvents

Continuous flow synthesis involves pumping reactants through a reactor coil or packed bed in a continuous stream, as opposed to the start-stop nature of batch processing. mit.edursc.org This approach offers numerous benefits, including improved safety, consistency, and the potential for automation. When applied to reactions requiring cryogenic conditions, a continuous flow setup typically involves passing the reaction mixture through tubing immersed in an ethanol-dry ice bath. units.itacs.org

This methodology has been successfully applied to a range of chemical transformations. For instance, the synthesis of diethyl carbonate from ethanol and CO2 has been evaluated in a continuous plug-flow reactor, with thermodynamics favoring low temperatures and high pressures. rsc.org Similarly, the synthesis of chiral amines and other complex molecules has been demonstrated in multi-step continuous-flow systems that allow for precise control over residence time, temperature, and reagent addition. mit.edursc.org

The combination of continuous flow with cryogenic ethanol-CO2 media is a powerful tool for process intensification. It enables the safe execution of reactions at low temperatures for extended periods, with superior control over reaction parameters compared to large-scale batch cryogenic setups. nih.gov This leads to improved yields, higher selectivity, and a more efficient and reproducible manufacturing process. rsc.org

Applications in Advanced Materials Science and Chemical Engineering

Development of Green Solvents and Sustainable Processes Based on Ethanol-CO2

The combination of ethanol (B145695) and carbon dioxide is at the forefront of developing sustainable chemical processes and "green" solvents. rsc.orgcsic.espurkh.com Supercritical CO2 is a non-toxic and non-flammable solvent that can be easily removed from products by depressurization. purkh.com When used in conjunction with ethanol, a bio-based and biodegradable solvent, the resulting mixture offers a wide range of tunable polarities and solvent strengths. csic.espurkh.com

These mixtures are being explored for various applications, including:

Extractions: Mixtures of CO2 and ethanol are used for the extraction of bioactive compounds. rsc.org The composition of the solvent can be adjusted to target specific molecules. rsc.org

Chemical Reactions: The unique environment provided by ethanol-CO2 mixtures can be beneficial for certain chemical reactions, such as the alcoholysis of polymers like poly(ethylene terephthalate) (PET). mdpi.com The supercritical CO2 facilitates the transport of ethanol into the polymer, accelerating depolymerization. mdpi.com

Switchable Solvents: The addition of CO2 to a mixture of an alcohol (like ethanol) and an amine base can reversibly switch the mixture from a non-ionic to an ionic liquid state. rsc.org This property is being investigated for processes like the dissolution and processing of cellulose (B213188). rsc.org

The development of processes based on ethanol-CO2 systems aligns with the principles of green chemistry by reducing reliance on hazardous organic solvents and promoting the use of renewable resources. wikipedia.orgdiva-portal.org

Sustainable Extraction and Separation Technologies Utilizing Ethanol-CO2 Mixtures

The use of supercritical carbon dioxide (SC-CO2) with ethanol as a co-solvent is a prominent green technology for extracting valuable compounds from natural sources. ajgreenchem.commdpi.com Pure SC-CO2 is an excellent solvent for non-polar substances, but its ability to dissolve polar compounds is limited. supercriticalfluids.com The addition of a polar co-solvent like ethanol significantly enhances the polarity and density of the supercritical fluid, improving the extraction efficiency of a wider range of substances. supercriticalfluids.commdpi.com

This technology offers several advantages over traditional solvent extraction methods, including the use of a non-toxic, inexpensive, and readily available solvent (CO2), mild operating temperatures that preserve heat-sensitive compounds, and the absence of toxic solvent residues in the final product. ajgreenchem.commdpi.com The solvating power of the mixture can be precisely controlled by adjusting pressure, temperature, and the concentration of the ethanol co-solvent. ajgreenchem.commatec-conferences.org

Detailed Research Findings:

Extraction of Bioactive Compounds: Researchers have successfully used SC-CO2 with ethanol to extract various high-value compounds. For instance, this method has been optimized for the extraction of polyphenols from muscadine grape pomace acs.org, lignans (B1203133) from sesame meal mdpi.comsemanticscholar.org, and hesperidin (B1673128) from orange peel waste. mdpi.com In the extraction of lignans, increasing the ethanol concentration from 2 to 10 mol% led to a higher yield of sesamol. semanticscholar.org

Dealcoholization of Beverages: Supercritical CO2 has been studied for the removal of ethanol from alcoholic beverages. The process can be optimized by controlling temperature and pressure to achieve a desired ethanol removal rate. researchgate.net

Lipid Extraction from Microalgae: CO2-expanded ethanol has proven effective for extracting lipids from microalgae, offering a higher yield in less time compared to conventional methods. sci-hub.se

Pretreatment of Biomass: In biofuel production, pretreating lignocellulosic biomass like corn stover with supercritical CO2 and an ethanol-water co-solvent can significantly enhance enzymatic hydrolysis. This process alters the biomass structure, reducing hemicellulose and lignin (B12514952) content and making the cellulose more accessible for sugar production. researchgate.net

Interactive Data Table: Optimized Conditions for SC-CO2/Ethanol Extraction

| Target Compound/Material | Source Material | Temperature (°C) | Pressure (MPa) | Ethanol Concentration | Outcome | Reference |

| Phenolic Compounds | Chokeberry Pomace | 35 | 10 | 80% m/m | 1.52 g yield per 100 g pomace | mdpi.com |

| Peanut Skin Extract | Wasted Peanut Skin | 62.76 | 22.05 | 6.03% | 15.40% extract yield, 94.04% antioxidant activity | matec-conferences.org |

| Hesperidin | Orange Peel Waste | 25 | 8 | 10% vol | Maximized hesperidin extraction | mdpi.com |

| Lignans | Sesame Meal | 50 | ~27.6 | 10 mol% | Highest yield of sesamol, sesamin, and sesamolin | semanticscholar.org |

| α-tocopherol | Sea Buckthorn Pomace | 60 | 21 | 44% (with 6% water) | Optimized extraction yield | rsc.org |

Recycling and Waste Minimization Strategies with Ethanol-CO2 Systems

The principles of green chemistry are increasingly being applied to develop circular economies, where waste is minimized and resources are reused. Ethanol-CO2 systems play a role in this paradigm, particularly in the utilization of waste CO2 and biomass.

Waste CO2 as a Feedstock:

A significant area of research focuses on the conversion of waste CO2 into valuable chemicals, including ethanol. rsc.org This process, known as CO2 hydrogenation, offers a pathway to recycle CO2 emissions from industrial sources like steel mills and power plants. sekisuichemical.com While challenging due to the stability of the CO2 molecule, various catalytic systems are being developed to make this conversion economically viable. rsc.org

Catalytic Conversion: Researchers have developed catalysts, such as a K-Fe-Cu-Zn/ZrO2 composite, that can efficiently convert CO2 and hydrogen into ethanol. rsc.org Another study demonstrated that a three-part interface of cesium, copper, and zinc oxide can create a reaction pathway for CO2-to-ethanol conversion. bnl.gov The goal is to create catalysts that are highly selective for ethanol, minimizing the production of other byproducts. uni-mainz.de

Electrochemical Reduction: Electrochemical conversion of CO2, powered by renewable electricity, is another promising route to produce ethanol. rsc.orgmpg.de This method can reduce CO2 emissions and contribute to a more circular carbon economy. ieabioenergy.com Studies have shown that increasing CO2 pressure during electrolysis on certain copper-based catalysts can switch the primary product from ethylene (B1197577) to ethanol. rsc.org

Waste Biomass Utilization:

Ethanol-CO2 extraction technologies contribute to waste minimization by enabling the valorization of agricultural and food processing waste. As detailed in the previous section, materials like fruit pomace, peanut skins, and corn stover can be processed to extract valuable compounds, turning waste streams into revenue sources. mdpi.commatec-conferences.orgacs.orgresearchgate.net Furthermore, technologies are being developed to convert municipal solid waste into ethanol, which can then be used as a resource for creating new plastic products, fostering a circular recycling system. sekisuichemical.com

Dricold Ethanol Applications in Specific Industrial Chemical Syntheses (e.g., Fine Chemicals, Specialty Polymers)

The unique properties of ethanol-CO2 mixtures are also leveraged in the synthesis of fine chemicals and specialty polymers.

Fine Chemicals Synthesis:

The synthesis of fine chemicals often requires precise control over reaction conditions to achieve high selectivity. CO2-expanded liquids, including CO2-expanded ethanol, can serve as tunable solvent media for such reactions. researchgate.net The pressure-tunable properties of these solvents can influence reaction rates and product selectivity. researchgate.net

A major focus in this area is the direct synthesis of ethanol itself from CO2. tandfonline.comresearchgate.net This is a key reaction for producing a valuable platform chemical from a waste product. researchgate.net Research into catalysts for CO2 hydrogenation to ethanol is active, with studies exploring various materials like Co/La-Ga-O composite oxides and Rhodium-Selenium clusters on a titanium dioxide support. researchgate.netchiba-u.jp The goal is to develop efficient and selective catalysts that can make this process industrially feasible. rsc.orgbnl.gov

Specialty Polymers Synthesis:

Supercritical carbon dioxide is a "green" alternative to traditional organic solvents for polymerization processes. uwo.carsc.org It is used in various techniques, including precipitation, dispersion, and emulsion polymerization. rsc.org The use of CO2 as a solvent can lead to the formation of polymers with well-defined morphologies and allows for easier removal of the solvent from the final product. rsc.org

CO2 as a Comonomer: Carbon dioxide itself can be used as a sustainable comonomer in the synthesis of certain polymers, such as aliphatic polycarbonates. researchgate.net While direct copolymerization of CO2 with simple olefins is challenging, indirect routes are being developed. For example, a lactone intermediate produced from CO2 and butadiene can be polymerized to create copolymers with significant CO2 content. researchgate.net

Synthesis in scCO2/Ethanol Mixtures: While much of the research focuses on pure scCO2, the addition of co-solvents like ethanol can modify the reaction environment. For example, CO2-expanded ethanol has been used for the synthesis of various compounds, and similar principles can be applied to polymerization reactions. sci-hub.se The ability to tune the solvent properties of the CO2-ethanol mixture allows for control over the polymerization process and the properties of the resulting polymer. Specialty polymers like hydrogels, used in biomedical applications, can be synthesized from monomers such as 2-(Acryloyloxy)ethanol, and such syntheses could potentially be carried out in greener solvent systems like scCO2. atamanchemicals.com

Intellectual Property and Patent Landscape of Ethanol Carbon Dioxide Technologies in the Dricold Ethanol Context

Analysis of Patented Processes and Compositions Involving Ethanol-CO2 Systems

A review of the patent landscape reveals a variety of approaches to convert carbon dioxide into ethanol (B145695) and other valuable chemicals. These patented technologies span thermochemical, electrochemical, and biochemical pathways, each with unique processes and compositions.

One major area of innovation involves the catalytic hydrogenation of CO2 to produce ethanol. A patented process describes the use of a catalyst system containing a ruthenium compound dispersed in a low-melting tetraorganophosphonium chloride or bromide salt. google.com This system is effective for reacting a mixture of carbon dioxide and hydrogen under specific temperatures (100°C to 350°C) and pressures (3 MPa to 70 MPa) to yield methanol (B129727) and ethanol. google.com

Electrochemical conversion represents another significant frontier. Air Company Holdings, Inc. holds several patents in this domain, including one for an electrochemical reactor and methods for converting CO2 to products like ethanol. justia.com Start-ups are also active in this space. Nataqua, for instance, is developing an electrolyzer reactor that uses electricity to convert CO2 and water into an ethanol mixture that can be integrated into existing biorefinery distillation processes. ethanolproducer.com Similarly, a 2021 patent assigned to Energy Integration, Inc. details systems for on-site liquid alcohol production from CO2 captured from the air, utilizing water electrolysis and a hydrogenation reactor. google.com

Biochemical routes are also prominent. Joule pioneered a method for the direct, continuous production of hydrocarbon fuels, including ethanol, from sunlight and waste CO2 using engineered biocatalysts. advancedbiofuelsusa.info Another patented approach, developed at Oklahoma State University, employs a co-fermentation process that combines sugar-fermenting and gas-fermenting bacteria to capture and ferment CO2, potentially increasing biofuel yields by over 15%. ethanolproducer.com Bio-Thermal-Energy Inc. has patented a noncatalytic process that combines CO2 emissions from cellulosic ethanol plants with a carbonaceous feedstock (like lignin) and steam at high temperatures to produce syngas, which is then converted to ethanol. ethanolproducer.com

The following table summarizes a selection of key patents in this field:

| Patent / Applicant | Technology | Description |

| US20140243435A1 google.com | Catalytic Hydrogenation | A process to make methanol and ethanol from CO2 and hydrogen using a ruthenium-based catalyst system in a tetraorganophosphonium salt. google.com |

| Air Company Holdings, Inc. (e.g., US11293107) justia.com | Electrochemical Reduction | Systems and methods for the electrochemical conversion of CO2 to value-added products, including ethanol. justia.com |